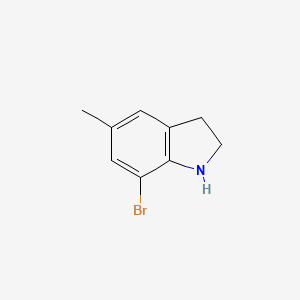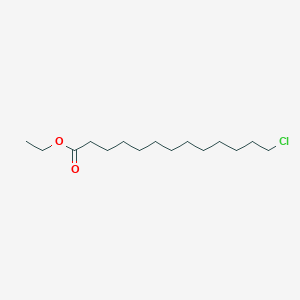
Ethyl 13-chlorotridecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 13-chlorotridecanoate is an organic compound with the molecular formula C15H29ClO2 It is an ester derivative of tridecanoic acid, where the 13th carbon is substituted with a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 13-chlorotridecanoate can be synthesized through the esterification of 13-chlorotridecanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that are easily recoverable and reusable is also a common practice to enhance the efficiency and sustainability of the process.
化学反応の分析
Types of Reactions
Ethyl 13-chlorotridecanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 13-chlorotridecanoic acid and ethanol.
Reduction: It can be reduced to form the corresponding alcohol, 13-chlorotridecanol, using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 13-hydroxytridecanoate.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Major Products
Hydrolysis: 13-chlorotridecanoic acid and ethanol.
Reduction: 13-chlorotridecanol.
Substitution: 13-hydroxytridecanoate.
科学的研究の応用
Ethyl 13-chlorotridecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of new materials and chemicals.
Biology: It can be used in studies involving lipid metabolism and the role of chlorinated fatty acids in biological systems.
Medicine: Research into its potential as a precursor for pharmaceuticals and its effects on biological pathways.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism by which ethyl 13-chlorotridecanoate exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes involved in lipid metabolism, altering the pathways and influencing cellular functions. The chlorine atom can also participate in various chemical reactions, making the compound a versatile intermediate in synthetic chemistry.
類似化合物との比較
Ethyl 13-chlorotridecanoate can be compared with other chlorinated fatty acid esters, such as:
- Ethyl 12-chlorododecanoate
- Ethyl 14-chlorotetradecanoate
These compounds share similar structures but differ in the position of the chlorine atom and the length of the carbon chain. The unique position of the chlorine atom in this compound may confer distinct reactivity and properties, making it suitable for specific applications where other compounds may not be as effective.
特性
分子式 |
C15H29ClO2 |
|---|---|
分子量 |
276.84 g/mol |
IUPAC名 |
ethyl 13-chlorotridecanoate |
InChI |
InChI=1S/C15H29ClO2/c1-2-18-15(17)13-11-9-7-5-3-4-6-8-10-12-14-16/h2-14H2,1H3 |
InChIキー |
DQUSJPDDHKYTKY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCCCCCCCCCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



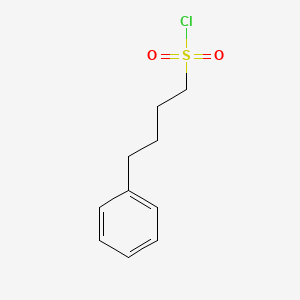
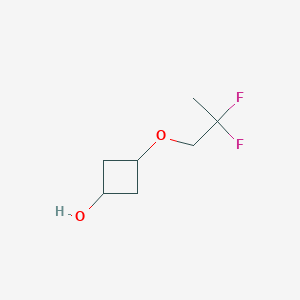
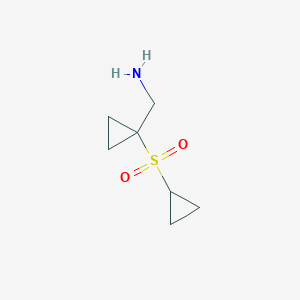
![({1H,4H,5H,6H-cyclopenta[d]imidazol-2-yl}methyl)(methyl)amine](/img/structure/B13321610.png)

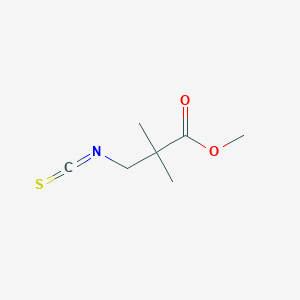
![2-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-imidazole](/img/structure/B13321624.png)
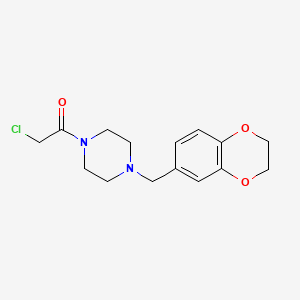
![2,5-Dioxaspiro[3.4]octane-7-carboxylic acid](/img/structure/B13321640.png)
![4-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol](/img/structure/B13321642.png)
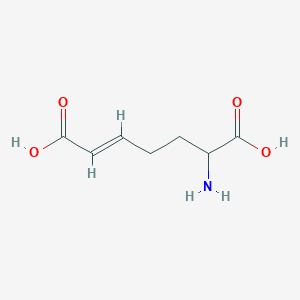
![(R)-3H-Spiro[furo[2,3-b]pyridine-2,4'-piperidin]-3-amine](/img/structure/B13321659.png)
